molecular formula C19H32O2S B14512948 5-(Tetradecyloxy)thiophene-2-carbaldehyde CAS No. 62702-62-9

5-(Tetradecyloxy)thiophene-2-carbaldehyde

Cat. No.: B14512948
CAS No.: 62702-62-9
M. Wt: 324.5 g/mol
InChI Key: QCDZOPAWYOKCRD-UHFFFAOYSA-N
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Description

5-(Tetradecyloxy)thiophene-2-carbaldehyde is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a long tetradecyloxy chain attached to the thiophene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetradecyloxy)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Tetradecyloxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives

    Reduction: Thiophene-2-methanol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetradecyloxy)thiophene-2-carbaldehyde is unique due to its long tetradecyloxy chain, which imparts distinct chemical and physical properties. This modification can enhance the compound’s solubility, stability, and interaction with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

62702-62-9

Molecular Formula

C19H32O2S

Molecular Weight

324.5 g/mol

IUPAC Name

5-tetradecoxythiophene-2-carbaldehyde

InChI

InChI=1S/C19H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-19-15-14-18(17-20)22-19/h14-15,17H,2-13,16H2,1H3

InChI Key

QCDZOPAWYOKCRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(S1)C=O

Origin of Product

United States

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